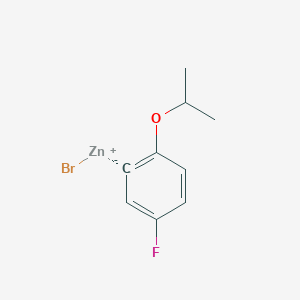
(5-Fluoro-2-i-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the iso-propyloxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 5-fluoro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-fluoro-2-iso-propyloxyphenyl bromide+Zn→(5-fluoro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: THF is frequently used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophilic partner in the reaction.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-fluoro-2-iso-propyloxyphenyl)zinc bromide is used for the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular frameworks.
Industry
In the industrial sector, it is used in the production of fine chemicals and advanced materials. Its reactivity and selectivity make it a valuable tool in the synthesis of high-value products.
Mécanisme D'action
The mechanism by which (5-fluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon bonds. The presence of the fluorine atom and the iso-propyloxy group enhances its reactivity by stabilizing the intermediate and facilitating the reaction process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (4-fluoro-2-iso-propyloxyphenyl)zinc bromide
Uniqueness
(5-fluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to the specific positioning of the fluorine atom and the iso-propyloxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required.
Propriétés
Formule moléculaire |
C9H10BrFOZn |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QOTRCCUCGJJRQY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



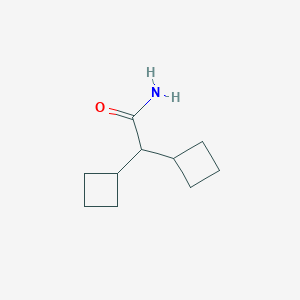
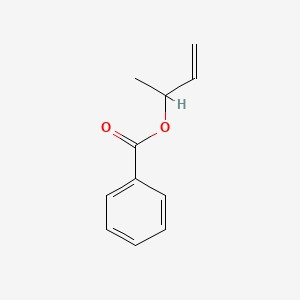
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

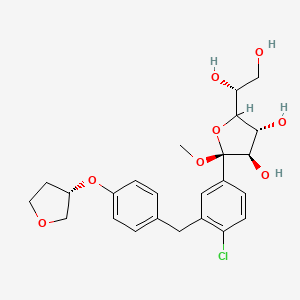
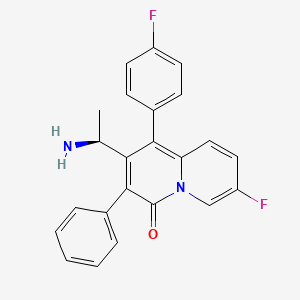
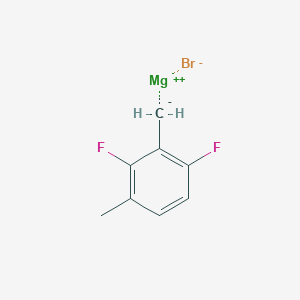
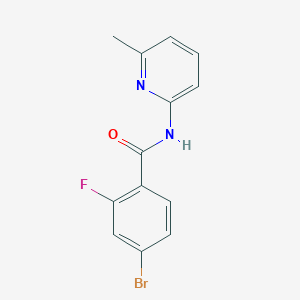
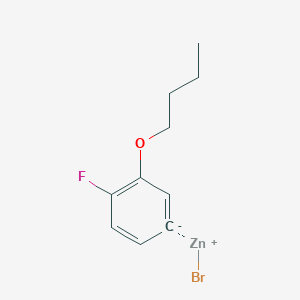
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
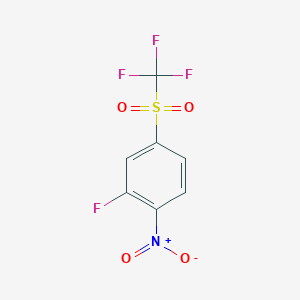
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

